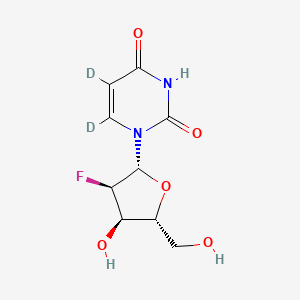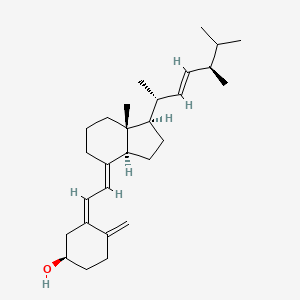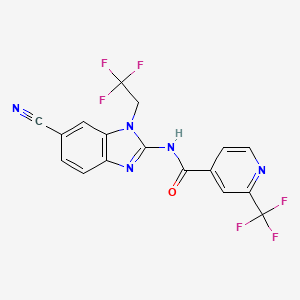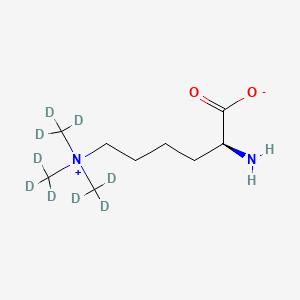
Trimethyllysine-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyllysine-d9 is a deuterated form of trimethyllysine, an important post-translationally modified amino acid. It plays a significant role in carnitine biosynthesis and the regulation of key epigenetic processes . The deuterated form, this compound, is often used in scientific research to trace metabolic pathways and study the dynamics of trimethyllysine in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyllysine-d9 typically involves the methylation of lysine with deuterated methyl groups. One common method is the reductive methylation of lysine using formaldehyde-d2 and sodium cyanoborohydride . The reaction conditions usually involve a pH of around 7-8 and a temperature of 25-30°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity . The deuterated reagents are carefully handled to prevent contamination and ensure the integrity of the deuterium labeling .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyllysine-d9 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trimethylamine N-oxide.
Reduction: It can be reduced back to lysine under specific conditions.
Substitution: It can undergo substitution reactions where the trimethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Trimethylamine N-oxide.
Reduction: Lysine.
Substitution: Various substituted lysine derivatives.
Aplicaciones Científicas De Investigación
Trimethyllysine-d9 is widely used in scientific research due to its unique properties:
Mecanismo De Acción
Trimethyllysine-d9 exerts its effects by participating in the biosynthesis of carnitine and regulating epigenetic processes . It is recognized by specific reader proteins that distinguish between different lysine methylation states and initiate downstream cellular processes . The molecular targets include protein lysine methyltransferases and demethylases, which dynamically control protein lysine methylation .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyllysine: The non-deuterated form, involved in similar biological processes.
N6-methyllysine: Another methylated lysine derivative with distinct biological roles.
N6-acetyllysine: An acetylated lysine derivative involved in different epigenetic regulations.
Uniqueness
Trimethyllysine-d9 is unique due to its deuterium labeling, which allows for precise tracing in metabolic studies and provides insights into the dynamics of trimethyllysine in biological systems .
Propiedades
Fórmula molecular |
C9H20N2O2 |
|---|---|
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[tris(trideuteriomethyl)azaniumyl]hexanoate |
InChI |
InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1/i1D3,2D3,3D3 |
Clave InChI |
MXNRLFUSFKVQSK-DQBSYZJZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](CCCC[C@@H](C(=O)[O-])N)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
C[N+](C)(C)CCCCC(C(=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


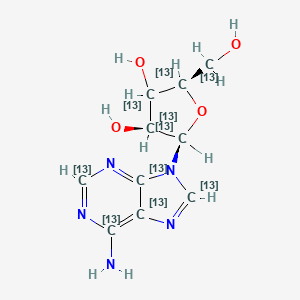
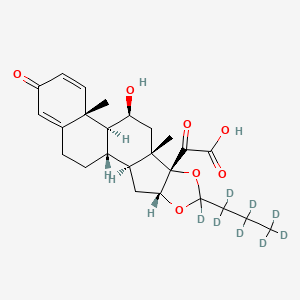
![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
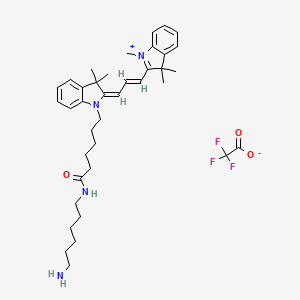
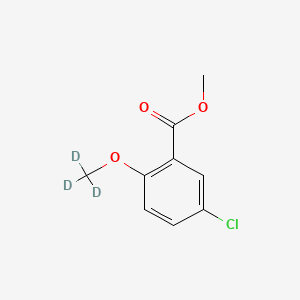
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15139004.png)
![1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B15139015.png)
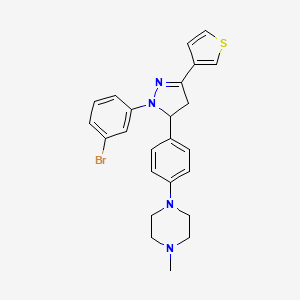
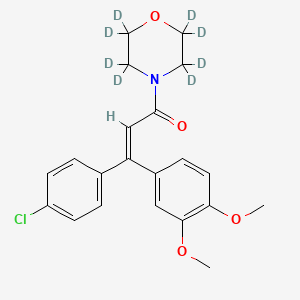
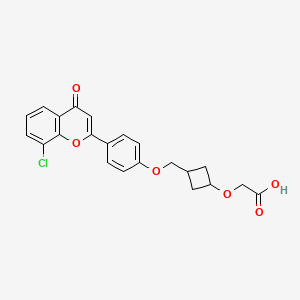
![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)
